![molecular formula C18H16ClN3O4S B3002840 2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 892456-03-0](/img/structure/B3002840.png)

2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

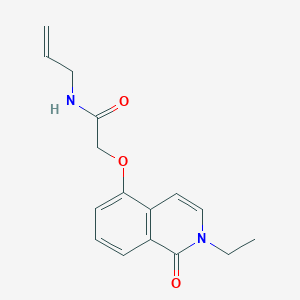

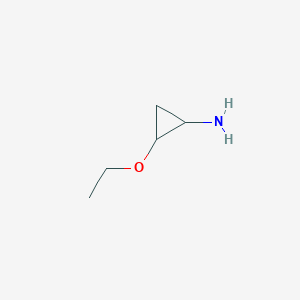

The synthesis of compounds related to 2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone involves multiple steps, starting from basic precursors to complex heterocyclic structures. For instance, the synthesis of various nitrosoimidazo and nitrosoquinoxaline derivatives from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone demonstrates the versatility of chloro and nitroso groups in facilitating ring closures and substitutions . Similarly, the creation of anti-inflammatory triazole derivatives from 2-chlorophenyl compounds indicates the potential for generating bioactive molecules through strategic functionalization . The systematic efforts to synthesize N-substituted oxadiazole derivatives from 4-chlorophenoxyacetic acid further exemplify the multi-step synthetic routes that can be employed to obtain compounds with desired biological activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using a combination of elemental analysis and spectral data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. For example, the rearrangement of a nitrosoimidazo thiazole into an oxadiazolone was elucidated through spectroscopic methods and X-ray crystal structure analysis, highlighting the importance of these analytical tools in understanding molecular transformations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various reactions. The chloro and nitroso groups, for instance, are reactive sites that can undergo nucleophilic substitution or facilitate ring transformations . The use of 1-(2,5-dichlorophenyl)-2,2-bis(methylsulfanyl)vinyl esters as chemoselective acylating reagents showcases the potential for selective functional group transformations, which is crucial in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. For example, the anti-inflammatory activity of triazole derivatives was evaluated using the carrageenan-induced paw edema test, demonstrating the biological relevance of the synthesized molecules . The antibacterial and anti-enzymatic potential of N-substituted oxadiazole derivatives was assessed through in vitro screening and molecular docking studies, which correlate the structural features with the observed bioactivity .

Case Studies

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c19-14-3-7-16(8-4-14)26-11-17(23)21-10-9-20-18(21)27-12-13-1-5-15(6-2-13)22(24)25/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKVUANQHKIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)